7''-O-Methylsciadopitysin

説明

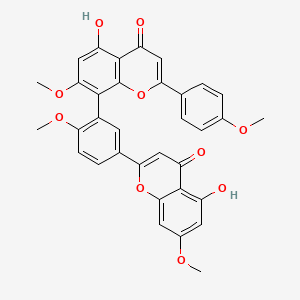

7''-O-Methylsciadopitysin (CAS: 3778-25-4) is a biflavonoid characterized by a methyl group at the 7''-O position of the sciadopitysin backbone. Its molecular formula is C₃₄H₂₆O₁₀, with a molecular weight of 594.6 g/mol . It is naturally sourced from Podocarpus macrophyllus and is structurally distinguished from its parent compound, sciadopitysin, by the addition of a single methyl group at the 7''-O position .

特性

IUPAC Name |

5-hydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26O10/c1-39-19-8-5-17(6-9-19)27-15-24(37)33-25(38)16-29(42-4)31(34(33)44-27)21-11-18(7-10-26(21)41-3)28-14-23(36)32-22(35)12-20(40-2)13-30(32)43-28/h5-16,35,38H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQYICLHHMETFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945464 | |

| Record name | 5-Hydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22783-08-0 | |

| Record name | W 13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022783080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

合成経路と反応条件: 7''-O-メチルシキヤドピチシンの合成には、アメントフラボンをメチル化することが含まれます。 この反応は、通常、硫酸ジメチルまたはヨウ化メチルなどのメチル化剤を、炭酸カリウムなどの塩基の存在下で用います . 反応は、アセトンまたはジメチルスルホキシド(DMSO)などの有機溶媒中で、高温で行われます .

工業生産方法: 7''-O-メチルシキヤドピチシンの工業生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスには、天然資源からアメントフラボンを抽出すること、続いて制御された条件下でメチル化を行うことが含まれており、これにより高収率と高純度が保証されます .

化学反応の分析

反応の種類: 7''-O-メチルシキヤドピチシンは、さまざまな化学反応を起こし、その中には以下のようなものがあります。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができます。

還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができます。

一般的な試薬と条件:

酸化: 酸性または中性条件での過マンガン酸カリウム。

還元: パラジウム担持炭素を触媒とした水素ガス。

主な生成物:

酸化: キノンまたはカルボン酸の生成。

還元: 部分的または完全に還元されたフラボノイド誘導体の生成。

置換: 置換されたフラボノイドエーテルの生成.

4. 科学研究への応用

7''-O-メチルシキヤドピチシンは、科学研究において幅広い用途を持っています。

科学的研究の応用

Chemical Properties and Structure

7''-O-Methylsciadopitysin is a methylated derivative of sciadopitysin, a flavonoid glycoside. The structural modifications enhance its biological activity, making it a subject of research for various therapeutic applications.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 0.17 |

| MDA-MB-231 (Breast Cancer) | 0.05 |

| HeLa (Cervical Cancer) | 0.07 |

These results suggest that the compound can induce apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .

Antiviral Activity

Recent studies have explored the antiviral properties of this compound against SARS-CoV-2. Virtual screening methods have shown that flavonoids can interact with the main protease of the virus, potentially inhibiting its activity. The binding affinity of this compound was assessed alongside other flavonoids, revealing competitive inhibition capabilities that could be leveraged in therapeutic contexts against COVID-19 .

Case Studies

- Study on Antitumor Efficacy : A study published in Molecules investigated the antitumor effects of various flavonoid derivatives, including this compound. The findings indicated significant cytotoxic effects on multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption being elucidated through flow cytometry analyses .

- SARS-CoV-2 Interaction Studies : Another research effort utilized molecular docking to evaluate the interaction of this compound with the SARS-CoV-2 main protease. The study highlighted its potential as a therapeutic candidate due to favorable binding characteristics compared to known antiviral agents like Remdesivir .

Toxicological Considerations

Understanding the safety profile of this compound is crucial for its application in therapeutics. Preliminary assessments indicate low acute toxicity levels, which are essential for advancing to clinical trials. The Ames test and LD50 values are critical parameters that need further investigation to ensure safety in human applications .

作用機序

7''-O-メチルシキヤドピチシンの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。 この化合物は、炎症や細胞増殖に関与する特定の酵素を阻害し、シグナル伝達経路を調節することが知られています . この化合物の抗酸化作用は、フリーラジカルを捕捉し、酸化ストレスを軽減する能力に起因するとされています .

類似化合物:

アメントフラボン: 7''-O-メチルシキヤドピチシンの母体化合物であり、抗炎症作用と抗癌作用が知られています.

ビロベチン: 類似の構造的特徴と生物活性を持つ別のビフラボノイド.

シキヤドピチシン: 類似の薬理学的特性を持つ、密接に関連する化合物.

独自性: 7''-O-メチルシキヤドピチシンは、その特定のメチル化パターンによってユニークであり、母体化合物であるアメントフラボンと比較して、溶解性とバイオアベイラビリティが向上しています . この修飾は、その独自の生物活性と潜在的な治療応用にも寄与しています .

類似化合物との比較

Key Observations:

- Methylation Impact : The 7''-O-methyl group in this compound increases its molecular weight by 14 g/mol compared to sciadopitysin, enhancing lipophilicity .

- Scaffold Diversity: Taiwanhomoflavone A and Isoginkgetin demonstrate how variations in biflavonoid linkage (e.g., C-O-C vs. C-C bonds) influence bioactivity and solubility .

Antioxidant Activity

- This compound : Methylation may enhance radical-scavenging capacity compared to sciadopitysin due to increased electron-donating effects .

- Sciadopitysin: Known for moderate antioxidant activity in in vitro models, attributed to its phenolic hydroxyl groups .

- 7,4'-Di-O-Methylapigenin: As a monoflavonoid, it shows weaker antioxidant effects than biflavonoids, highlighting the role of dimeric structures in redox modulation .

Anti-inflammatory Properties

Metabolic Stability

- Methylated derivatives like this compound are less prone to glucuronidation than hydroxyl-rich analogs (e.g., 3,8'-Biapigenin), prolonging their half-life in vivo .

生物活性

7''-O-Methylsciadopitysin is a flavonoid compound primarily derived from various plant species, including Cryptomeria japonica and Dacrydium cupressinum. It is classified under the chemical structure of 4H-1-benzopyran-4-one and has the CAS number 3778-25-4 . The molecular formula for this compound is , with a molecular weight of 594.56 g/mol . This compound has garnered attention due to its potential biological activities, particularly in pharmacology.

Antioxidant Properties

Research indicates that flavonoids, including this compound, exhibit significant antioxidant activity . Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. A study demonstrated that this compound effectively scavenges free radicals, thereby contributing to cellular protection against oxidative damage .

Antimicrobial Effects

This compound has shown promising antimicrobial properties . In vitro studies have reported its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell death. This property positions it as a potential candidate for developing natural antimicrobial agents .

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are of great interest. Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes, suggesting its role as an anti-inflammatory agent . This activity may be beneficial in conditions such as arthritis and other inflammatory diseases .

Cytotoxic Effects on Cancer Cells

Preliminary studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound has been shown to induce apoptosis in tumor cells, making it a candidate for further investigation in cancer therapy. The IC50 values observed in these studies suggest that it may effectively inhibit tumor growth at relatively low concentrations .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Antioxidant Mechanism : By donating electrons to free radicals, the compound stabilizes these reactive species and prevents cellular damage.

- Modulation of Signaling Pathways : It may influence various signaling pathways associated with inflammation and apoptosis.

- Direct Interaction with Cellular Components : The compound could interact with cellular membranes or proteins involved in disease processes.

Data Table: Biological Activities of this compound

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various flavonoids, this compound was evaluated using DPPH and ABTS assays. The results indicated a significant reduction in radical concentration when treated with the compound, highlighting its potential as a natural antioxidant.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of plant-derived compounds included this compound. The study demonstrated that it exhibited notable inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its applicability in developing natural preservatives or therapeutic agents.

Case Study 3: Cytotoxic Effects on Cancer Cell Lines

In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, providing evidence for its potential use in cancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。